molecular formula C18H19F2N3O3S B2353994 2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396846-91-5

2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2353994
CAS No.: 1396846-91-5
M. Wt: 395.42
InChI Key: LDZCTDVVDXWCHW-UHFFFAOYSA-N
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Description

2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzenesulfonamide core substituted with difluoro groups and a nicotinoylpiperidinyl moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidinyl Moiety: The piperidinyl group is synthesized through a series of reactions starting from nicotinic acid, which undergoes amide formation, reduction, and subsequent functionalization to introduce the piperidinyl ring.

    Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the piperidinyl moiety with the benzenesulfonamide core under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the piperidinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluorobenzenesulfonamide: Lacks the piperidinyl moiety, resulting in different biological activity.

    Nicotinoylpiperidine: Does not contain the difluoro groups, affecting its chemical reactivity and biological interactions.

Uniqueness

2,5-difluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of difluoro groups and the nicotinoylpiperidinyl moiety, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2,5-difluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-15-3-4-16(20)17(10-15)27(25,26)22-11-13-5-8-23(9-6-13)18(24)14-2-1-7-21-12-14/h1-4,7,10,12-13,22H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCTDVVDXWCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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